ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate is a synthetic thiophene derivative with a complex substitution pattern. Its structure features:
- Thiophene core: Substituted at positions 2, 3, 4, and 3.
- 4-(N,N-Dipropylsulfamoyl)benzamido group: At the 2-position, providing sulfonamide functionality known for enhancing binding affinity in medicinal chemistry.
- Ethyl ester: At the 3-position, influencing solubility and metabolic stability.
This compound’s molecular formula is C₃₀H₃₂N₂O₇S₂, with a molecular weight of 620.71 g/mol.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O7S2/c1-5-14-31(15-6-2)40(34,35)22-11-9-21(10-12-22)27(32)30-28-26(29(33)36-7-3)19(4)25(39-28)17-20-8-13-23-24(16-20)38-18-37-23/h8-13,16H,5-7,14-15,17-18H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNOQESTKIGWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has attracted considerable attention in biological research due to its diverse structural features and potential therapeutic applications. The compound contains multiple functional groups that contribute to its reactivity and biological activity, including a benzo[d][1,3]dioxole moiety, a thiophene core, and a sulfamoyl group.
- Molecular Formula : C26H29N2O7S
- Molecular Weight : 511.59 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation. Additionally, it may inhibit enzymes critical for cancer cell survival, contributing to its potential anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
These findings suggest that the compound may possess similar or enhanced anticancer activity compared to established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary assays have shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. The presence of the sulfamoyl group is particularly noteworthy as it is known for enhancing antimicrobial efficacy.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
- Cytotoxicity Studies : A study demonstrated that derivatives of thiophene exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
- Antimicrobial Assays : Another investigation highlighted the antimicrobial properties of compounds containing the benzo[d][1,3]dioxole moiety, reinforcing the potential of this structural feature in drug development .
- Mechanistic Insights : Research into the mechanism of action revealed that similar compounds could induce apoptosis through mitochondrial pathways, further supporting their therapeutic potential in oncology .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ethyl ester undergoes base-catalyzed saponification to yield the carboxylic acid derivative, a critical step for further functionalization:
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M NaOH, EtOH/H₂O (1:1), reflux | 5-(Benzo[d] dioxol-5-ylmethyl)-4-methyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)thiophene-3-carboxylic acid | 85–92 | , |
This reaction is essential for converting the ester into a bioactive carboxylic acid, as seen in structurally related thiophene carboxylates .
Amide Bond Reactivity
The benzamido group participates in acid-catalyzed hydrolysis , though its stability depends on substituents:
Electrophilic Aromatic Substitution
The thiophene ring exhibits moderated reactivity due to electron-withdrawing groups:
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Bromination | NBS, CCl₄, light | C-5 | 5-Bromo derivative (minor) |
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitrothiophene (trace yield) |
The methyl and carboxylate groups deactivate the ring, directing electrophiles to C-5 .
Sulfamoyl Group Transformations
The N,N-dipropylsulfamoyl moiety demonstrates characteristic stability:
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | N-alkylation (competing with amide) |
| Acidic Hydrolysis | Conc. H₂SO₄, 120°C | Partial cleavage to sulfonic acid |
Sulfamoyls generally resist mild hydrolysis but degrade under extreme acidity .
Benzo[d] dioxole Ring Reactivity
The methylenedioxy group shows limited reactivity unless oxidized:
| Reaction | Conditions | Product |
|---|---|---|
| Oxidative opening | H₂O₂, FeSO₄, AcOH | Catechol derivative |
| Demethylenation | BBr₃, CH₂Cl₂, -78°C | 3,4-Dihydroxybenzyl intermediate |
Oxidation disrupts the dioxole ring, altering electronic properties .
Transesterification
The ethyl ester exchanges alkyl groups under catalytic conditions:
| Conditions | New Ester | Yield (%) |
|---|---|---|
| MeOH, H₂SO₄, reflux | Methyl ester | 78 |
| BnOH, Ti(OiPr)₄, toluene | Benzyl ester | 65 |
This enables solubility modulation for pharmacological studies.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, favored by the electron-withdrawing thiophene ring .
-
Amide Stability : The sulfamoyl group’s electron-withdrawing nature increases amide resistance to hydrolysis compared to aliphatic analogs .
-
Thiophene Reactivity : Substituents at C-3 and C-4 create a conjugated system that directs electrophiles to C-5, though yields remain low due to deactivation .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Diversity :
- The thiophene core in the target compound distinguishes it from isoxazole (39p, 1105244-76-5) and thiazol (78) derivatives. Thiophenes are electron-rich, enhancing interactions with biological targets like kinases or GPCRs.
- Isoxazole-containing compounds (e.g., 39p, 1105244-76-5) exhibit rigidity and metabolic stability but lack the sulfamoyl group critical for protease inhibition .
Sulfamoyl Group: The 4-(N,N-dipropylsulfamoyl)benzamido group in the target compound is absent in other analogs.
Substituent Effects: The ethyl ester in the target compound may improve membrane permeability compared to carboxylic acid derivatives (e.g., 3z). The trifluoromethyl group in 1105244-76-5 enhances electronegativity and metabolic resistance but introduces steric hindrance .
Pharmacological Implications (Theoretical)
- Target Selectivity : The dipropylsulfamoyl group may confer selectivity for sulfonamide-binding enzymes over analogs lacking this moiety.
- Lipophilicity : The benzo[d][1,3]dioxol group increases logP compared to 3z (logP ~2.5 vs. ~1.8), enhancing blood-brain barrier penetration .
Q & A
Q. What are the key challenges in synthesizing ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step regioselective functionalization of the thiophene core. Key steps include:
- Thiophene ring formation : Cyclocondensation of β-keto esters with thiourea derivatives under acidic conditions .
- Benzamido group introduction : Reacting 2-aminothiophene intermediates with 4-(N,N-dipropylsulfamoyl)benzoyl chloride in dioxane with triethylamine as a base .
- Purification challenges : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate isomers and remove byproducts .
Optimization requires monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry of sulfamoyl chloride derivatives to minimize unreacted intermediates .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns. Key signals include:
- Benzo[d][1,3]dioxole protons : δ 6.7–6.9 ppm (multiplet, aromatic), δ 5.9–6.0 ppm (singlet, methylenedioxy) .
- Thiophene methyl group : δ 2.3–2.5 ppm (singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- Purity assessment : Use reversed-phase HPLC (≥95% purity threshold) with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) due to the dipropylsulfamoyl group .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) .
- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Advanced Research Questions
Q. How does the dipropylsulfamoyl group influence the compound’s pharmacokinetic properties compared to shorter alkyl chain analogs?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with methyl, ethyl, and butyl sulfamoyl groups.
- Lipophilicity measurement : Determine logP values (shake-flask method) to correlate alkyl chain length with membrane permeability .
- Metabolic stability : Incubate analogs with CYP3A4/2D6 isoforms and quantify metabolites via LC-MS. Dipropyl groups may reduce oxidative metabolism compared to methyl .
Q. What computational strategies can predict binding modes of this compound to sulfonamide-sensitive targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of carbonic anhydrase IX (PDB: 3IAI). Focus on interactions between the sulfamoyl group and Zn in the active site .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the thiophene-benzo[d][1,3]dioxole moiety in hydrophobic pockets .
- Free energy calculations : Apply MM-PBSA to compare binding affinities across analogs .
Q. How can contradictory data between in vitro activity and in vivo efficacy be resolved for this compound?
- Methodological Answer :
- Bioavailability studies : Measure plasma concentration-time profiles in rodent models via LC-MS/MS. Low exposure may explain efficacy gaps .
- Prodrug design : Modify the ethyl carboxylate to esterase-labile groups (e.g., pivaloyloxymethyl) to enhance oral absorption .
- Tissue distribution imaging : Use -labeled compound and autoradiography to assess target organ penetration .
Q. What strategies mitigate regioselectivity issues during thiophene functionalization?
- Methodological Answer :
- Directed ortho-metalation : Use LDA to deprotonate the 5-position of thiophene, followed by electrophilic quenching with benzo[d][1,3]dioxole derivatives .
- Protecting group tactics : Temporarily block the 4-methyl group with TMSCl to direct benzamido installation at the 2-position .
- Computational reaction design : Apply ICReDD’s quantum chemical pathfinding to identify transition states favoring desired regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
